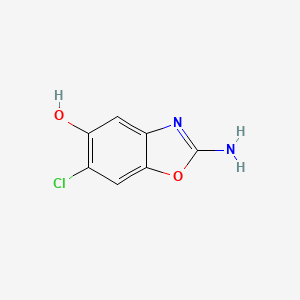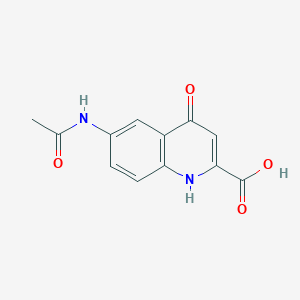![molecular formula C10H12BNO5 B7960175 3-{[3-(Dihydroxyboranyl)phenyl]formamido}propanoic acid](/img/structure/B7960175.png)
3-{[3-(Dihydroxyboranyl)phenyl]formamido}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[3-(Dihydroxyboranyl)phenyl]formamido}propanoic acid is a useful research compound. Its molecular formula is C10H12BNO5 and its molecular weight is 237.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-{[3-(Dihydroxyboranyl)phenyl]formamido}propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a boronate ester.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate in an organic solvent.
Major Products
Oxidation: Boronate esters.
Reduction: Amines.
Substitution: Biaryl compounds.
Applications De Recherche Scientifique
3-{[3-(Dihydroxyboranyl)phenyl]formamido}propanoic acid has several scientific research applications:
Chemistry: Used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Biology: Potential use in the development of boron-containing drugs.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 3-{[3-(Dihydroxyboranyl)phenyl]formamido}propanoic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in molecular recognition and catalysis . In biological systems, it can inhibit enzymes by forming reversible covalent bonds with active site residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Dihydroxyboranyl)phenylformamidoacetic acid: [][1].
3-(4-Dihydroxyboranyl)phenylformamidopropanoic acid: [][1].
Uniqueness
3-{[3-(Dihydroxyboranyl)phenyl]formamido}propanoic acid is unique due to its specific combination of a boronic acid group and an amide group, which provides a versatile platform for various chemical reactions and applications . Its ability to participate in Suzuki-Miyaura coupling reactions and potential use in BNCT highlight its distinctiveness .
Propriétés
IUPAC Name |
3-[(3-boronobenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BNO5/c13-9(14)4-5-12-10(15)7-2-1-3-8(6-7)11(16)17/h1-3,6,16-17H,4-5H2,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMYZOMWTVOALI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCCC(=O)O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Aminobenzo[d]oxazole-7-carbonitrile](/img/structure/B7960130.png)




![(2S)-6-amino-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid; acetic acid](/img/structure/B7960158.png)


